Mc-Val-Cit-PABC-PNP
Mc-Val-Cit-PABC-PNP
Mc-Val-Cit-PABC-PNP is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-nitrophenol (PNP) group that allows the peptide to be linked to anticancer compounds, such as doxorubicin or monomethyl auristatin E (MMAE;). ADCs target specific cell populations to induce a selective response, such as cell death in cancer cells.
Mc-Val-Cit-PABC-PNP is a cathepsin cleavable ADC peptide linker. For example, FDA approved drug, brentuximab vedotin, adopts this linker.
Mc-Val-Cit-PABC-PNP is a cathepsin cleavable ADC peptide linker. For example, FDA approved drug, brentuximab vedotin, adopts this linker.
Brand Name:
Vulcanchem
CAS No.:
159857-81-5
VCID:
VC0003282
InChI:
InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1
SMILES:
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O
Molecular Formula:
C35H43N7O11
Molecular Weight:
737.8 g/mol
Mc-Val-Cit-PABC-PNP
CAS No.: 159857-81-5
Cat. No.: VC0003282
Molecular Formula: C35H43N7O11
Molecular Weight: 737.8 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
Specification
| Description | Mc-Val-Cit-PABC-PNP is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-nitrophenol (PNP) group that allows the peptide to be linked to anticancer compounds, such as doxorubicin or monomethyl auristatin E (MMAE;). ADCs target specific cell populations to induce a selective response, such as cell death in cancer cells. Mc-Val-Cit-PABC-PNP is a cathepsin cleavable ADC peptide linker. For example, FDA approved drug, brentuximab vedotin, adopts this linker. |
|---|---|
| CAS No. | 159857-81-5 |
| Molecular Formula | C35H43N7O11 |
| Molecular Weight | 737.8 g/mol |
| IUPAC Name | [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1 |
| Standard InChI Key | HYSPJPGXSALJRR-DHIFEGFHSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
| SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
| Appearance | Solid powder |
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